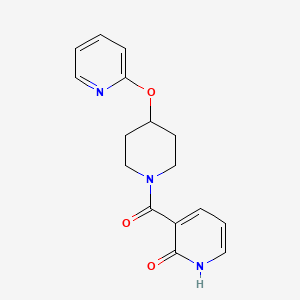

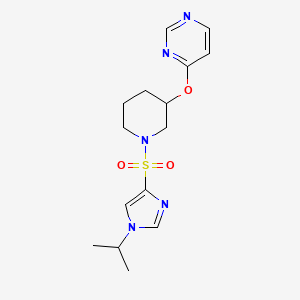

![molecular formula C13H13ClN2O2S B2680878 methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate CAS No. 339278-22-7](/img/structure/B2680878.png)

methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which has been identified as a target for the treatment of various diseases.

科学的研究の応用

Catalysis and Synthesis

In the field of organic synthesis, derivatives of imidazole compounds have been investigated for their utility in catalyzing various chemical reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and similar compounds serve as efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalysts. These catalysts facilitate the synthesis of complex organic molecules, such as polyhydroquinoline derivatives and tetrasubstituted imidazoles, through one-pot condensation processes under solvent-free conditions, offering clean, simple methods with high yields over short reaction times (Khaligh, 2014); (Davoodnia et al., 2010).

Antiprotozoal Activity

Imidazole derivatives have been synthesized and tested for their antiprotozoal activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies have shown that certain imidazole derivatives exhibit strong activity, with IC50 values in the nanomolar range, potentially offering better effectiveness than standard treatments like metronidazole for these parasites (Pérez‐Villanueva et al., 2013).

Photodegradation Studies

Research into the photodegradation of organic pollutants in water has led to studies on compounds like sulfamethoxazole, where the imidazole ring plays a crucial role in the photodegradation pathways, leading to various photoproducts. Such studies are essential for understanding the environmental fate of pharmaceutical compounds and developing methods for water treatment (Zhou & Moore, 1994).

Drug Design and Medicinal Chemistry

Imidazole rings are a common motif in drug design due to their involvement in hydrogen bonding and their ability to modulate biological activity. Studies have explored the synthesis of imidazole derivatives for their potential as nonpeptide angiotensin II receptor antagonists, highlighting the importance of the imidazole structure in developing new therapeutic agents (Carini et al., 1991).

Advanced Materials and Coordination Chemistry

Imidazole derivatives are also utilized in the construction of advanced materials, such as metal-organic frameworks (MOFs), where they act as ligands to form complex structures with metal ions. These materials have potential applications in gas storage, catalysis, and separation technologies (Dai et al., 2009).

Corrosion Inhibition

The derivatives of imidazole have been assessed for their role in corrosion inhibition, particularly for protecting metals in acidic environments. Research demonstrates that certain imidazole derivatives can serve as effective corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential in industrial applications (Ammal et al., 2018).

特性

IUPAC Name |

methyl 2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-16-11(12(17)18-2)7-15-13(16)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUKBTKONLUXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

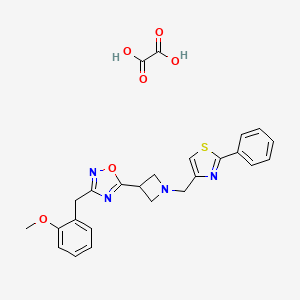

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)

![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)

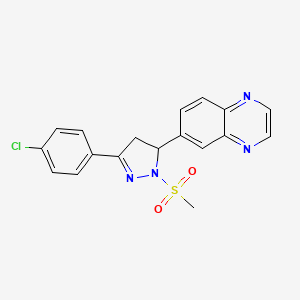

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)

![benzo[d]thiazol-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2680817.png)

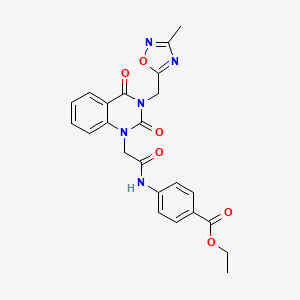

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)